![molecular formula C23H19N5 B293037 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B293037.png)
11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle at the G2/M phase. Additionally, it exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several biochemical and physiological effects of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile have been reported. It has been found to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Furthermore, it has been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial activities. It also exhibits a relatively low toxicity profile compared to other anti-cancer agents. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
Several future directions for the research on 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile have been proposed. These include the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in other fields, such as neuroprotection and cardiovascular disease. Furthermore, the development of novel formulations and delivery systems may improve its bioavailability and efficacy in vivo.
Synthesemethoden
The synthesis of 11-(2-Benzylidenehydrazino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves the reaction between 2-aminobenzimidazole and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is subsequently cyclized to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have anti-microbial activity against various strains of bacteria and fungi.
Eigenschaften
Molekularformel |
C23H19N5 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
11-[(2Z)-2-benzylidenehydrazinyl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |
InChI |
InChI=1S/C23H19N5/c24-14-19-17-10-4-5-11-18(17)23(27-25-15-16-8-2-1-3-9-16)28-21-13-7-6-12-20(21)26-22(19)28/h1-3,6-9,12-13,15,27H,4-5,10-11H2/b25-15- |
InChI-Schlüssel |
QTPMOTOMGHBVIS-MYYYXRDXSA-N |
Isomerische SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)N/N=C\C5=CC=CC=C5 |
SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5 |
Kanonische SMILES |
C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NN=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-amino-4-{4-nitrophenyl}-3-methyl-1-phenyl-1H-furo[2,3-b]pyrazolo[4,3-e]pyridin-6-yl)(phenyl)methanone](/img/structure/B292959.png)
![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)
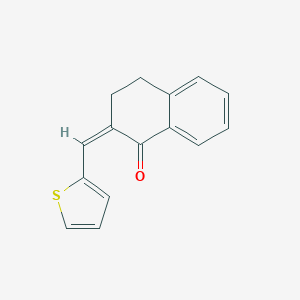
![Ethyl 4,6-diphenyl-3-[(4-toluidinocarbonyl)amino]furo[2,3-b]pyridine-2-carboxylate](/img/structure/B292966.png)
![3,5-Bis{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B292968.png)
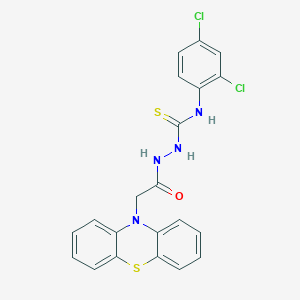
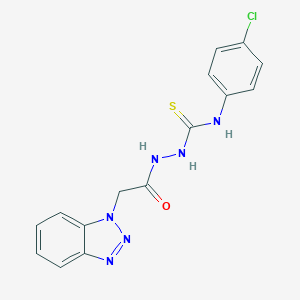
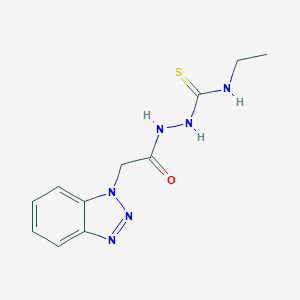
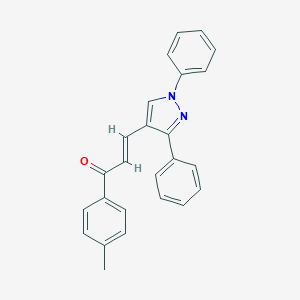
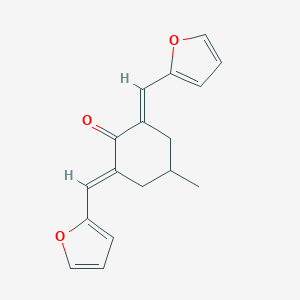
![5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B292979.png)
![N-allyl-2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinecarbothioamide](/img/structure/B292980.png)